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Introduction
The study of protein-protein interactions (PPIs) between SARS-CoV-2 viral proteins and host

cellular factors is crucial for understanding the molecular mechanisms of COVID-19

pathogenesis and for the development of novel therapeutic strategies. Co-immunoprecipitation

(Co-IP) is a powerful and widely used technique to investigate these interactions within a

cellular context. This document provides detailed application notes and protocols for performing

Co-IP experiments to study the interactions of SARS-CoV-2 proteins with host proteins, using

the interaction between the SARS-CoV-2 Nucleocapsid (N) protein and the host's Retinoic

acid-inducible gene I (RIG-I) as a primary example.

Key Protein Interaction: SARS-CoV-2 N Protein and
Host RIG-I
The SARS-CoV-2 N protein is a multifunctional protein that plays a critical role in viral RNA

packaging, replication, and transcription.[1][2] It has been shown to interact with various host

proteins to modulate the host's innate immune response. One such interaction is with RIG-I, a

key pattern recognition receptor that detects viral RNA and initiates an antiviral signaling

cascade, leading to the production of type I interferons (IFNs).[2] The interaction between the N
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protein and RIG-I is of significant interest as it represents a mechanism by which the virus may

evade the host's immune system.[2]

Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from Co-

IP experiments followed by mass spectrometry or western blotting to assess the strength of the

interaction between the SARS-CoV-2 N protein and host RIG-I under different experimental

conditions.

Experiment

Condition
Bait Protein Prey Protein

Relative

Interaction

Strength (Fold

Change)

p-value

Mock-infected

cells
Flag-N Protein

Endogenous

RIG-I
1.0 (Baseline) -

SARS-CoV-2

Infected Cells

Endogenous N

Protein

Endogenous

RIG-I
15.2 <0.01

Overexpression

of N and RIG-I
Flag-N Protein Myc-RIG-I 25.8 <0.001

N Protein Mutant

(Δaa 100-150)

Flag-N (Δ100-

150)
Myc-RIG-I 2.1 >0.05

Table 1: Summary of Quantitative Co-Immunoprecipitation Data. The relative interaction

strength is determined by densitometry analysis of the prey protein band in the western blot of

the immunoprecipitated sample, normalized to the mock control.

Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Overexpressed
SARS-CoV-2 N Protein and RIG-I from Cultured Cells
This protocol describes the Co-IP of transiently overexpressed tagged SARS-CoV-2 N protein

and tagged RIG-I from HEK293T cells.
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Materials:

HEK293T cells

Expression plasmids: pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I

Lipofectamine 3000 Transfection Reagent

Opti-MEM I Reduced Serum Medium

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and

protease inhibitor cocktail)

Anti-Flag M2 Affinity Gel (e.g., from Sigma-Aldrich)

Anti-Myc antibody (for detection)

Anti-Flag antibody (for detection of immunoprecipitated protein)

SDS-PAGE gels and buffers

Western blot apparatus and reagents

Chemiluminescence detection system

Procedure:

Cell Culture and Transfection:

Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of

transfection.

Co-transfect the cells with pCMV-Flag-SARS-CoV-2-N and pCMV-Myc-RIG-I plasmids

using Lipofectamine 3000 according to the manufacturer's instructions.
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Incubate the cells for 24-48 hours post-transfection.

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add 1 ml of ice-cold Lysis Buffer to each dish and incubate on ice for 30 minutes with

occasional swirling.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small

aliquot (e.g., 50 µl) as the "Input" control.

Immunoprecipitation:

Add 20-30 µl of equilibrated Anti-Flag M2 Affinity Gel to the whole-cell lysate.

Incubate the mixture on a rotator at 4°C for 2-4 hours.

Pellet the affinity gel by centrifugation at 500 x g for 1 minute at 4°C.

Carefully remove the supernatant.

Wash the pellet three times with 1 ml of ice-cold Lysis Buffer. After the final wash, remove

all supernatant.

Elution and Sample Preparation:

Elute the protein complexes by adding 50 µl of 2x SDS-PAGE loading buffer to the affinity

gel and boiling at 95-100°C for 5 minutes.

Centrifuge to pellet the affinity gel, and collect the supernatant containing the

immunoprecipitated proteins.

Western Blot Analysis:
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Separate the "Input" and immunoprecipitated samples by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies (anti-Myc and anti-Flag).

Incubate with appropriate HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescence detection system.

Protocol 2: Co-Immunoprecipitation of Endogenous
Proteins from SARS-CoV-2 Infected Cells
This protocol is for the Co-IP of the endogenous N protein and endogenous RIG-I from A549-

hACE2 cells infected with SARS-CoV-2. Note: This protocol must be performed under

appropriate Biosafety Level 3 (BSL-3) containment.

Materials:

A549-hACE2 cells

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

Lysis Buffer (as in Protocol 1)

Antibody for Immunoprecipitation (e.g., rabbit anti-SARS-CoV-2 N protein antibody)

Protein A/G Agarose beads

Antibodies for detection (e.g., mouse anti-RIG-I antibody and rabbit anti-N protein antibody)

All other materials as listed in Protocol 1.

Procedure:

Cell Culture and Infection:

Seed A549-hACE2 cells in 10 cm dishes.
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Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 1.

Incubate for 24 hours post-infection.

Cell Lysis:

Follow the same procedure for cell lysis as in Protocol 1, ensuring all steps are performed

within a certified BSL-3 facility.

Immunoprecipitation:

Pre-clear the whole-cell lysate by adding 20 µl of Protein A/G Agarose beads and

incubating for 1 hour at 4°C.

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

Add 2-5 µg of the rabbit anti-SARS-CoV-2 N protein antibody to the pre-cleared lysate.

Incubate on a rotator at 4°C for 2-4 hours.

Add 30 µl of Protein A/G Agarose beads and incubate for an additional 1-2 hours at 4°C.

Wash the beads as described in Protocol 1.

Elution and Western Blot Analysis:

Follow the same procedures for elution, sample preparation, and western blotting as in

Protocol 1.

Probe the western blot with a mouse anti-RIG-I antibody to detect the co-

immunoprecipitated protein and a rabbit anti-N protein antibody to confirm the

immunoprecipitation of the bait protein.
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Caption: SARS-CoV-2 N protein interaction with RIG-I to inhibit IFN signaling.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8220879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8220879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
HEK293T cells expressing

Flag-N and Myc-RIG-I

Cell Lysis

Take Input Sample

Immunoprecipitation
with anti-Flag beads

SDS-PAGE

Wash Beads

Elution

Western Blot

Detection with
anti-Myc & anti-Flag antibodies

Result:
Detection of Myc-RIG-I

in Flag-N IP

Click to download full resolution via product page

Caption: Workflow for co-immunoprecipitation of SARS-CoV-2 N protein and RIG-I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Epitope profiling reveals binding signatures of SARS-CoV-2 immune response in natural
infection and cross-reactivity with endemic human CoVs - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for Co-
Immunoprecipitation of SARS-CoV-2 Proteins]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8220879#sars-cov-2-in-6-in-co-
immunoprecipitation-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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